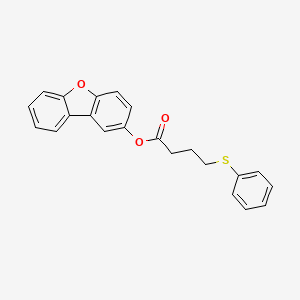
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H18N2O5 and a molecular weight of 306.31382 g/mol . This compound is characterized by a pyrrolidin-2-one core structure substituted with a butoxy group at the 5-position and a 4-nitrobenzoyl group at the 1-position. It is a member of the pyrrolidin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate acyclic precursors.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions.
Attachment of the 4-Nitrobenzoyl Group: The 4-nitrobenzoyl group can be introduced through acylation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The butoxy group can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one include:
Pyrrolidin-2-one: The parent compound, which lacks the butoxy and nitrobenzoyl substituents.
4-Nitrobenzoyl-pyrrolidin-2-one: A derivative with only the nitrobenzoyl group attached.
5-Butoxy-pyrrolidin-2-one: A derivative with only the butoxy group attached.
The uniqueness of this compound lies in the combination of both the butoxy and nitrobenzoyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
136410-10-1 |
|---|---|
Fórmula molecular |
C15H18N2O5 |
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
5-butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O5/c1-2-3-10-22-14-9-8-13(18)16(14)15(19)11-4-6-12(7-5-11)17(20)21/h4-7,14H,2-3,8-10H2,1H3 |
Clave InChI |
AOXAHNRBOUJRAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


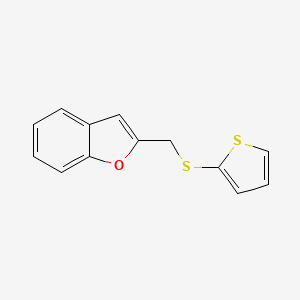
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
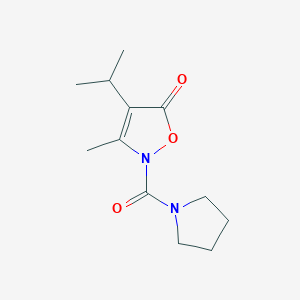
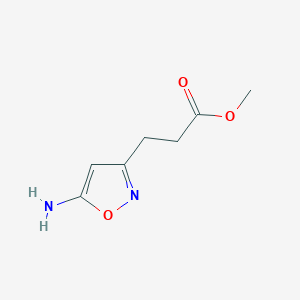
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
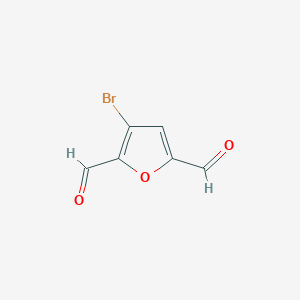
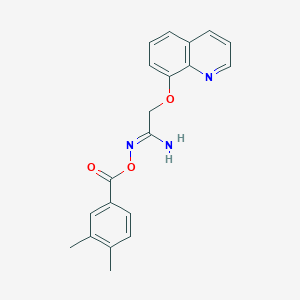
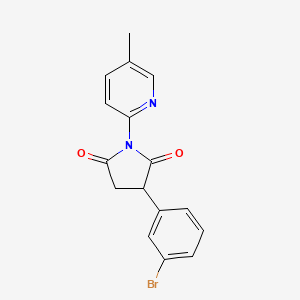
![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
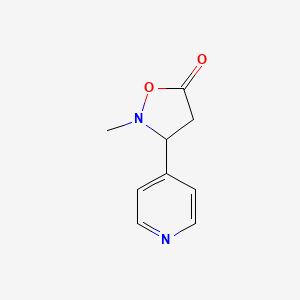
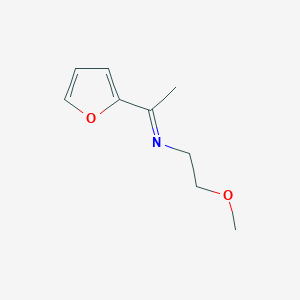
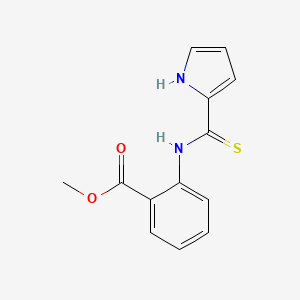
![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
